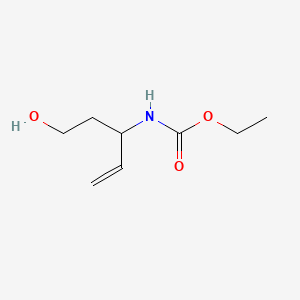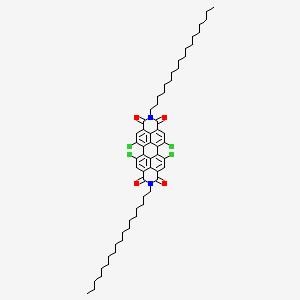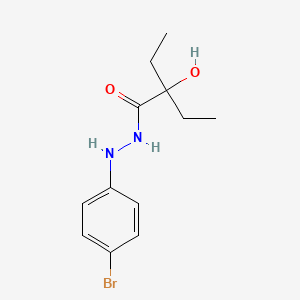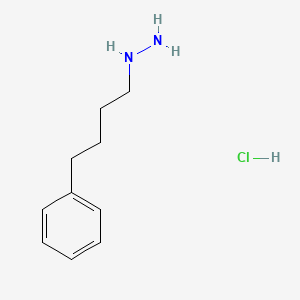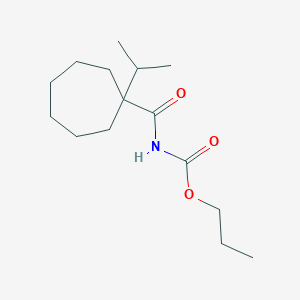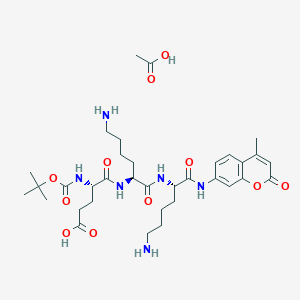
Boc-Glu-Lys-Lys-Amc acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Glu-Lys-Lys-Amc acetate salt is a synthetic compound known for its role as a sensitive fluorogenic substrate for urokinase-activated plasmin . This compound is widely used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its ability to act as a substrate in enzymatic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu-Lys-Lys-Amc acetate salt involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Glu-Lys-Lys-Amc acetate salt primarily undergoes hydrolysis reactions when exposed to specific enzymes. It is a substrate for urokinase-activated plasmin, which cleaves the compound to release a fluorescent product .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Enzymes such as urokinase or plasmin are used to catalyze the reaction .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is a fluorescent compound, which can be detected and quantified using fluorescence spectroscopy .
Applications De Recherche Scientifique
Boc-Glu-Lys-Lys-Amc acetate salt has a wide range of applications in scientific research:
Mécanisme D'action
Boc-Glu-Lys-Lys-Amc acetate salt functions as a fluorogenic substrate for urokinase-activated plasmin. Upon enzymatic cleavage by plasmin, the compound releases a fluorescent product, which can be detected and measured. This mechanism allows researchers to study the activity of plasmin and other related enzymes in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Val-Pro-Arg-Amc: Another fluorogenic substrate used in enzymatic assays, particularly for thrombin.
Boc-Glu-Lys-Lys-AMC: A closely related compound with similar applications in studying protease activity.
Uniqueness
Boc-Glu-Lys-Lys-Amc acetate salt is unique due to its high sensitivity and specificity as a substrate for urokinase-activated plasmin. Its ability to produce a fluorescent signal upon cleavage makes it an invaluable tool in biochemical and molecular biology research .
Propriétés
Formule moléculaire |
C34H52N6O11 |
|---|---|
Poids moléculaire |
720.8 g/mol |
Nom IUPAC |
acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H48N6O9.C2H4O2/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4;1-2(3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |
Clé InChI |
BVQHGHJYEGBLNX-NYTZCTPBSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



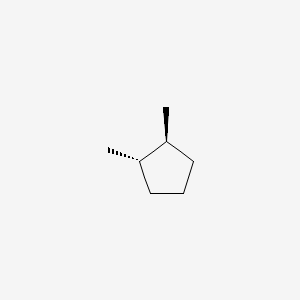
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
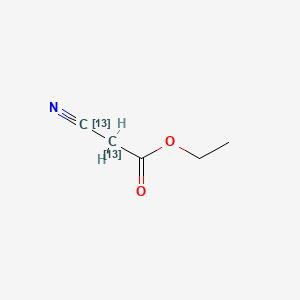

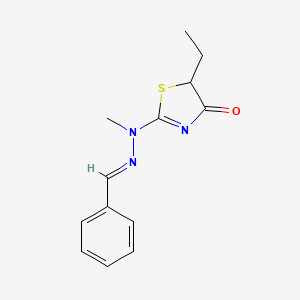
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
